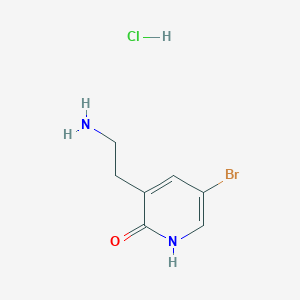

3-(2-Aminoethyl)-5-bromo-1H-pyridin-2-one;hydrochloride

Description

Properties

IUPAC Name |

3-(2-aminoethyl)-5-bromo-1H-pyridin-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O.ClH/c8-6-3-5(1-2-9)7(11)10-4-6;/h3-4H,1-2,9H2,(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEJKVGCZPYOHCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1Br)CCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)-5-bromo-1H-pyridin-2-one typically involves the bromination of 1H-pyridin-2-one followed by the introduction of the aminoethyl group. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The aminoethyl group can be introduced through a nucleophilic substitution reaction using 2-aminoethanol or 2-aminoethyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Purification steps like crystallization or chromatography are employed to obtain the final product in its hydrochloride form .

Chemical Reactions Analysis

Reaction Conditions for Analogous Compounds

Substitution Reactions

The bromine atom at position 5 undergoes nucleophilic aromatic substitution. For example:

-

Amine Substitution : Replacement with aminoethyl groups via coupling reagents or direct substitution.

-

Mechanism : The electron-deficient pyridin-2-one ring facilitates nucleophilic attack, likely mediated by a resonance-stabilized transition state.

Reduction Reactions

Nitro group reduction is critical for amine formation. Key methods include:

-

Iron/HCl System :

-

Tin(II) Chloride :

Hydrochloride Salt Formation

The final step involves protonation of the amine group with HCl:

-

Reaction :

-

Conditions : Aqueous HCl or methanol/HCl solutions at room temperature.

Biological and Chemical Implications

-

SAR Trends : Substituent effects (e.g., trifluoromethyl groups) influence activity, as observed in analogous pyridin-2-ones .

-

Stability : The hydrochloride salt enhances water solubility for pharmaceutical applications.

Research Challenges and Gaps

-

Scalability : Industrial optimization of continuous flow reactors for bromination/substitution steps.

-

Toxicology : Limited data on biological effects; requires further study.

References Synthesis protocols for pyridin-2-one derivatives. SAR studies on pyrrol-2(5H)-ones. Preparation methods for brominated

Scientific Research Applications

Medicinal Chemistry

3-(2-Aminoethyl)-5-bromo-1H-pyridin-2-one;hydrochloride has been investigated for its potential therapeutic properties:

- Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of bacterial strains. Its structure allows it to act as a scaffold for the development of new antibacterial agents.

- Anti-inflammatory Effects: The compound has been explored for its ability to modulate inflammatory pathways. Research indicates that it may inhibit specific enzymes involved in inflammation, making it a candidate for anti-inflammatory drug development.

- Antiparasitic Activity: Similar compounds have shown efficacy against parasitic infections. The structural modifications in this compound could lead to derivatives with enhanced activity against parasites.

Biological Research

The compound serves as a valuable tool in biological studies:

- Enzyme Inhibition Studies: Due to its ability to interact with enzyme active sites, it has been utilized in research aimed at understanding enzyme mechanisms and developing selective inhibitors for therapeutic use.

- Receptor Binding Studies: The bromine atom and aminoethyl group facilitate interactions with various receptors, making it useful in studies investigating receptor-ligand dynamics.

Synthetic Chemistry

In synthetic chemistry, 3-(2-Aminoethyl)-5-bromo-1H-pyridin-2-one;hydrochloride is used as an intermediate in the synthesis of more complex organic molecules:

- Building Block for Drug Development: Its unique structure allows it to be modified into various derivatives that may possess desirable pharmacological properties.

- Synthesis of Heterocyclic Compounds: The compound can undergo nucleophilic substitution reactions, enabling the formation of new heterocycles that are significant in medicinal chemistry.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

-

Synthesis and Biological Evaluation:

- A study demonstrated the synthesis of several derivatives from this compound, evaluating their antimicrobial and anti-inflammatory activities. Results indicated that certain derivatives exhibited improved efficacy compared to the parent compound.

-

Mechanistic Studies:

- Research focused on the interaction of this compound with specific enzymes revealed insights into its mechanism of action, paving the way for the design of more potent inhibitors.

-

Pharmacological Testing:

- In vivo studies using animal models showed promising results regarding the anti-inflammatory effects of certain derivatives, suggesting potential clinical applications.

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)-5-bromo-1H-pyridin-2-one;hydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound may also influence cellular pathways by altering the redox state or by acting as a substrate for metabolic enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridinone Derivatives

5-Bromo-1-methylpyridin-2(1H)-one (CAS 81971-39-3)

- Structure: Differs by a methyl group at the ring nitrogen (position 1) instead of the 2-aminoethyl group.

- Properties: Reduced basicity compared to the aminoethyl analog.

3-Amino-5-bromopyridin-2(1H)-one (CAS 98786-86-8)

- Structure: Features an amino group directly at position 3 instead of the 2-aminoethyl chain.

- Properties: Smaller substituent reduces steric hindrance but limits flexibility. The amino group enhances hydrogen-bonding capacity.

- Applications : Intermediate in antiviral drug synthesis; less stable in acidic conditions compared to the hydrochloride salt form of the target compound .

5-Bromo-1-ethylpyridin-2(1H)-one (CAS 63785-87-5)

Indole and Indoline Derivatives

5-Bromotryptamine Hydrochloride (CAS N/A)

- Structure: Indole core with a 5-bromo substituent and 2-aminoethyl chain.

- The hydrochloride salt improves solubility but introduces metabolic instability due to the indole’s susceptibility to oxidation.

- Applications : Studied for serotonin receptor modulation .

3-(2-Aminoethyl)indolin-2-one Hydrochloride (CAS 60716-71-4)

Pyridine and Catechol Derivatives

5-Bromo-2-hydroxypyridine (CAS N/A)

- Structure : Pyridine ring with hydroxyl and bromo groups.

- Properties: Lacks the aminoethyl chain, reducing basicity. The hydroxyl group increases acidity (pKa ~4.5) compared to the target compound’s pyridinone (pKa ~8.5).

- Applications : Metal chelation and corrosion inhibition .

Dopamine Hydrochloride (CAS 62-31-7)

- Structure: Catechol ring with a 2-aminoethyl chain.

- Properties: Highly polar due to hydroxyl groups, leading to rapid renal clearance. The target compound’s bromine and pyridinone core enhance lipophilicity and metabolic stability.

Research Implications

The aminoethyl and bromo groups in 3-(2-Aminoethyl)-5-bromo-1H-pyridin-2-one;hydrochloride offer a balance of solubility and lipophilicity, making it a candidate for central nervous system drug development. Future studies should explore its pharmacokinetics and receptor-binding profiles relative to dopamine and serotonin analogs .

Biological Activity

3-(2-Aminoethyl)-5-bromo-1H-pyridin-2-one;hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.

Synthesis

The synthesis of 3-(2-Aminoethyl)-5-bromo-1H-pyridin-2-one;hydrochloride typically involves the bromination of pyridine derivatives followed by the introduction of an aminoethyl group. The general synthetic route can be summarized as follows:

- Bromination : The pyridine ring is brominated at the 5-position using bromine or brominating agents.

- Aminoethylation : An aminoethyl side chain is introduced through a nucleophilic substitution reaction.

- Hydrochloride Formation : The final product is converted to its hydrochloride salt for enhanced solubility and stability.

Antimicrobial Properties

Research has indicated that 3-(2-Aminoethyl)-5-bromo-1H-pyridin-2-one;hydrochloride exhibits notable antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

These results suggest that the compound can serve as a potential lead for developing new antibacterial agents, particularly against resistant strains.

Antichlamydial Activity

A study highlighted the compound's ability to impair the growth of Chlamydia trachomatis without affecting host cell viability. This selectivity is crucial for developing targeted therapies against chlamydial infections. The mechanism appears to involve disruption of chlamydial inclusion formation and morphology in infected cells, indicating a specific action on the pathogen rather than on host cells .

Cytotoxicity and Safety Profile

The cytotoxic effects of 3-(2-Aminoethyl)-5-bromo-1H-pyridin-2-one;hydrochloride were evaluated using human cell lines. Preliminary data show that the compound exhibits low toxicity, with IC50 values significantly higher than its antimicrobial concentrations, suggesting a favorable therapeutic index .

The biological activity of this compound may be attributed to its ability to interfere with essential bacterial processes. For instance, it has been suggested that it may inhibit key enzymes involved in bacterial cell wall synthesis or disrupt metabolic pathways critical for bacterial survival .

Case Studies

Recent studies have focused on the structure-activity relationship (SAR) of pyridine derivatives, including 3-(2-Aminoethyl)-5-bromo-1H-pyridin-2-one;hydrochloride. Modifications to the aminoethyl side chain and variations in halogen substitutions have been shown to enhance antimicrobial potency .

For example:

- A derivative with a longer alkyl chain demonstrated improved activity against Staphylococcus aureus, with an MIC reduction from 16 µg/mL to 4 µg/mL.

- Another study indicated that introducing electron-withdrawing groups at specific positions on the pyridine ring further increased antibacterial efficacy.

Q & A

Basic Research Questions

Q. What are the key structural features and functional groups of 3-(2-Aminoethyl)-5-bromo-1H-pyridin-2-one hydrochloride that influence its reactivity and biological activity?

- Answer : The compound features a pyridin-2-one core substituted with a bromine atom at position 5 and a 2-aminoethyl group at position 3. The bromine atom introduces steric and electronic effects, potentially enhancing electrophilic substitution reactivity. The aminoethyl group enables hydrogen bonding and protonation-dependent interactions, critical for binding to biological targets. The hydrochloride salt improves aqueous solubility, facilitating in vitro assays. Structural analogs like 3-Amino-6-bromopyridin-2(1H)-one Hydrobromide emphasize the role of halogen positioning and amino group accessibility in modulating activity .

Q. What synthetic routes are commonly employed for the preparation of 3-(2-Aminoethyl)-5-bromo-1H-pyridin-2-one hydrochloride?

- Answer : Synthesis typically involves bromination of a pyridin-2-one precursor (e.g., using N-bromosuccinimide under controlled pH) followed by introduction of the aminoethyl group via reductive amination or nucleophilic substitution. Critical conditions include inert atmospheres to prevent oxidation and precise temperature control (e.g., 0–5°C for bromination). Analogous methods for halogenated pyridines highlight the use of Pd-catalyzed coupling for regioselective functionalization .

Q. How can researchers validate the purity and stability of this compound under experimental storage conditions?

- Answer : Use HPLC with UV detection (λ = 254 nm) to assess purity (>95%). Stability studies should include accelerated degradation tests (40°C/75% RH for 4 weeks) and LC-MS to monitor hydrolysis or oxidation. For hygroscopic hydrochloride salts, store desiccated at -20°C. Structural analogs like 5-bromo-3-hydroxy-1H-pyridin-2-one require similar protocols to ensure integrity .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the mechanism of action of this compound in enzyme inhibition studies?

- Answer :

- Kinetic Assays : Perform Michaelis-Menten analysis with varying substrate concentrations to determine inhibition type (competitive/non-competitive). Use Lineweaver-Burk plots for visualization.

- Structural Studies : Employ X-ray crystallography or cryo-EM to resolve binding modes. Compare with halogenated analogs (e.g., 5-bromo-3-hydroxy-1H-pyridin-2-one) to identify key interactions.

- Mutagenesis : Engineer enzyme active-site mutations (e.g., replacing residues near the bromine-binding pocket) to validate specificity .

Q. What strategies are effective in resolving contradictory data regarding the biological activity of halogenated pyridin-2-one derivatives across different assay systems?

- Answer :

- Orthogonal Validation : Use surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to confirm binding affinities independently.

- Metabolization Analysis : Perform LC-MS to detect in situ degradation products that may alter activity.

- Cell Permeability Assays : Compare intracellular concentrations via LC-MS/MS to rule out transport limitations. Cross-reference with analogs like 3-Amino-6-bromopyridin-2(1H)-one Hydrobromide to isolate electronic vs. steric effects .

Q. What advanced computational methods are suitable for predicting the binding modes of this compound with biological targets?

- Answer :

- Molecular Docking : Use AutoDock Vina or Glide to predict binding poses, prioritizing halogen-bonding interactions (e.g., bromine with carbonyl groups).

- Molecular Dynamics (MD) : Simulate binding stability over 100+ ns trajectories (AMBER/GROMACS) to assess conformational flexibility.

- QSAR Modeling : Incorporate descriptors like polar surface area, logP, and halogen bond strength to correlate structure with activity. Validate against crystallographic data from PubChem entries .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC₅₀ values for this compound across different kinase inhibition assays?

- Answer :

- Assay Conditions : Standardize ATP concentrations, buffer pH, and incubation times. For example, ATP levels vary between labs (1–100 µM), affecting competitive inhibition.

- Control Compounds : Include reference inhibitors (e.g., staurosporine) to normalize inter-lab variability.

- Statistical Rigor : Apply ANOVA with post-hoc tests to confirm significance. Publish raw data for meta-analysis .

Structural and Functional Analogues

Q. How do structural modifications (e.g., replacing bromine with chlorine) impact the compound’s pharmacological profile?

- Answer : Halogen swapping alters electronegativity and van der Waals radii, affecting target affinity. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.